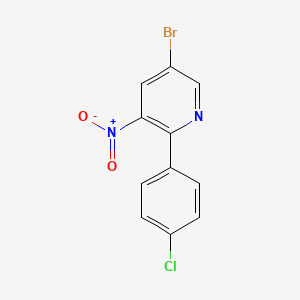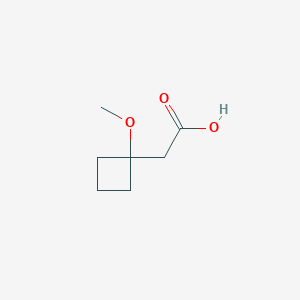
2-(1-Methoxycyclobutyl)acetic acid
Descripción general
Descripción
“2-(1-Methoxycyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1445951-81-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . This compound is typically in liquid form .
Physical And Chemical Properties Analysis
“2-(1-Methoxycyclobutyl)acetic acid” is a liquid at room temperature . Its molecular weight is 144.17 and its molecular formula is C7H12O3 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research by Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights the antimicrobial potential of compounds related to 2-(1-Methoxycyclobutyl)acetic acid. These compounds, after synthesis, demonstrated significant activity against several strains of microbes, indicating the utility of such derivatives in developing new antimicrobial agents Noolvi et al., 2016.
Photochemical Reactions and Synthesis
The work of Sakuragi et al. (1977) on the photochemistry of 1,2-diphenylcyclobutene in protic solvents showcases the addition of alcohols, acetic acid, and water, forming methyl ethers and corresponding esters. This study provides insights into the reactivity of cyclobutene derivatives under photochemical conditions, relevant to the chemical behavior of 2-(1-Methoxycyclobutyl)acetic acid in similar contexts Sakuragi et al., 1977.
Synthesis of Organic Compounds
Choudhury and Row (2002) reported on (3-Methoxyphenyl)acetic acid, emphasizing its role as a starting material for the synthesis of a wide range of 1,2,3,4-tetrahydroisoquinoline compounds. This study underlines the importance of methoxyphenyl acetic acid derivatives in synthesizing complex organic molecules, suggesting potential routes for the synthesis involving 2-(1-Methoxycyclobutyl)acetic acid Choudhury & Row, 2002.
Organic Chemistry and Catalysis
Further research in the field of organic synthesis and catalysis, such as the study by Thomas and Süss-Fink (2003) on ligand effects in rhodium-catalyzed carbonylation of methanol, though not directly related to 2-(1-Methoxycyclobutyl)acetic acid, illustrates the broader chemical principles that could influence the reactivity and applications of similar acetic acid derivatives in catalytic processes Thomas & Süss-Fink, 2003.
Safety And Hazards
This compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
2-(1-methoxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNKQXAIZLXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclobutyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1531322.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
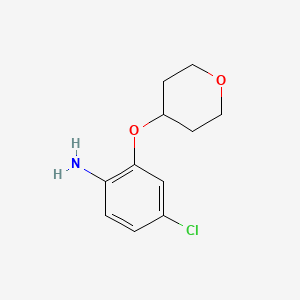
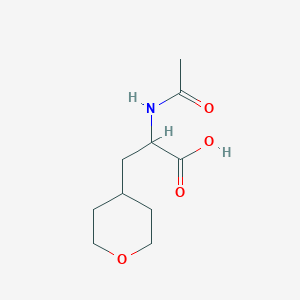
![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)
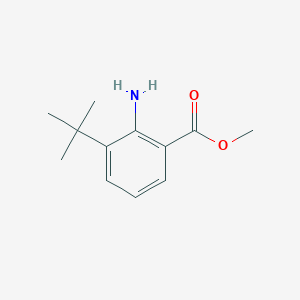
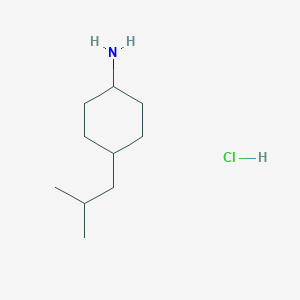
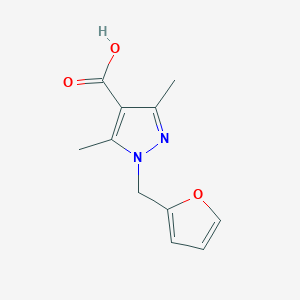
![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)
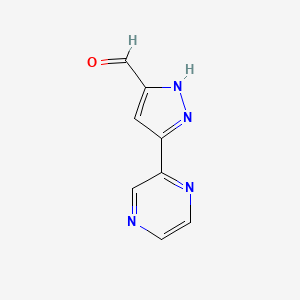
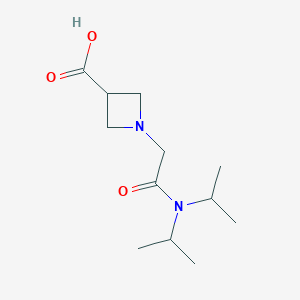
![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
